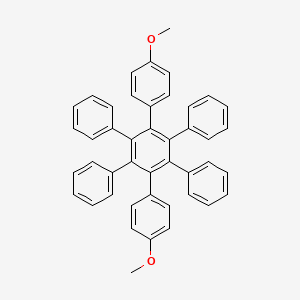
trans,trans-4-Cyano-3-fluorophenyl-4'-propyl-bicyclohexyl-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate: is a chemical compound with the molecular formula C23H30FNO2 and a molecular weight of 371.496 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness . The process may include purification steps such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is used as a building block for the synthesis of more complex molecules . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study the interactions between small molecules and biological targets . It may serve as a probe to investigate the binding sites and activity of specific enzymes or receptors .
Medicine: Its interactions with biological targets can provide insights into its therapeutic potential .
Industry: In industrial applications, this compound can be used in the development of new materials, such as liquid crystals or polymers . Its unique properties make it suitable for various technological applications .
Mechanism of Action
The mechanism of action of trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate involves its interaction with specific molecular targets . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
4-Fluorophenyl trans,trans-4’-Propyl[1,1’-bi(cyclohexyl)]-4-carboxylate: This compound shares a similar bicyclohexyl core but differs in the functional groups attached.
trans,trans-4’-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl: Another similar compound with trifluorophenyl groups instead of cyano and fluorophenyl groups.
Uniqueness: trans,trans-4-Cyano-3-fluorophenyl-4’-propyl-bicyclohexyl-4-carboxylate is unique due to its specific combination of cyano and fluorophenyl groups, which confer distinct chemical and physical properties . These properties make it valuable for various scientific and industrial applications .
Properties
CAS No. |
94353-26-1 |
|---|---|
Molecular Formula |
C23H30FNO2 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
(4-cyano-3-fluorophenyl) 4-(4-propylcyclohexyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C23H30FNO2/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)23(26)27-21-13-12-20(15-25)22(24)14-21/h12-14,16-19H,2-11H2,1H3 |
InChI Key |
FQZYWEUVRMEURZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)C(=O)OC3=CC(=C(C=C3)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)


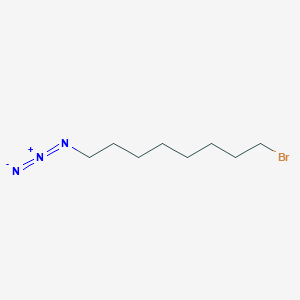



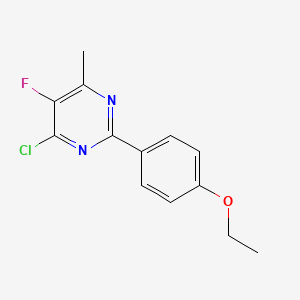
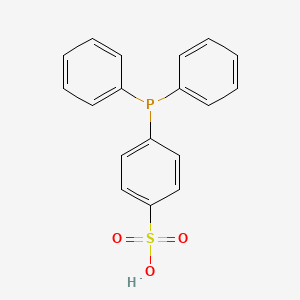
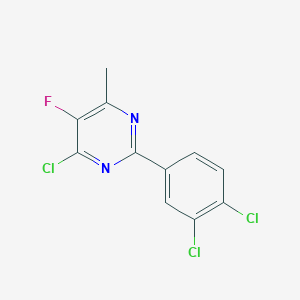
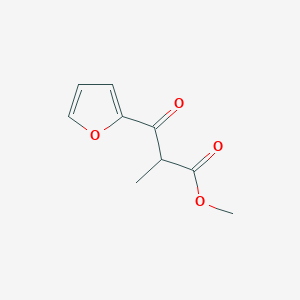
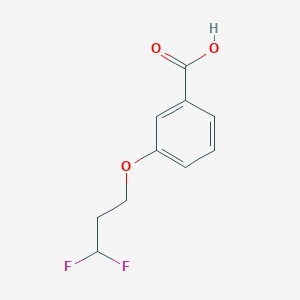
![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
